9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(BENZYLOXY)-8-METHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is a complex organic compound belonging to the triazoloisoquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to an isoquinoline core, along with various substituents such as benzyloxy, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(BENZYLOXY)-8-METHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving a hydrazine derivative and an appropriate electrophile.
Substitution Reactions: The benzyloxy, methoxy, and phenyl groups are introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the triazole ring or the isoquinoline core, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while reduction of the triazole ring can produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, 9-(BENZYLOXY)-8-METHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a suitable candidate for probing biological pathways and understanding molecular interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. The presence of the triazole ring is particularly significant, as it is known to enhance the biological activity of many compounds.
Industry
In the industrial sector, 9-(BENZYLOXY)-8-METHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 9-(BENZYLOXY)-8-METHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-a]isoquinoline: This compound shares the triazoloisoquinoline core but lacks the specific substituents found in 9-(BENZYLOXY)-8-METHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE.
8-Methoxy-5,5-dimethyl-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-a]isoquinoline: Similar structure but without the benzyloxy group.
9-Benzyloxy-5,5-dimethyl-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-a]isoquinoline: Similar structure but without the methoxy group.
Uniqueness
The uniqueness of 9-(BENZYLOXY)-8-METHOXY-5,5-DIMETHYL-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE lies in its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups, along with the triazoloisoquinoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-methoxy-5,5-dimethyl-3-phenyl-9-phenylmethoxy-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C26H25N3O2/c1-26(2)16-20-14-22(30-3)23(31-17-18-10-6-4-7-11-18)15-21(20)25-28-27-24(29(25)26)19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 |
InChI Key |
WCCYPDJTNWIKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CC=CC=C4)OCC5=CC=CC=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.